molecular formula C15H11FN2O5S B13353661 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride CAS No. 19160-19-1

3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride

Cat. No.: B13353661
CAS No.: 19160-19-1
M. Wt: 350.3 g/mol
InChI Key: MPAPXMJODIIRIM-RMKNXTFCSA-N
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Description

3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl fluoride and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacrylamide, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Mechanism of Action

The mechanism of action for 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with enzyme active sites. The sulfonyl fluoride group acts as an electrophile, forming a covalent bond with nucleophilic residues in the enzyme’s active site, thereby inhibiting its activity . This interaction is crucial for its role as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Sulfonyl Fluoride: Similar in structure but lacks the acrylamido group.

    Benzene-1-sulfonyl Fluoride: Similar but without the nitrophenyl and acrylamido groups.

Uniqueness

3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrophenyl and acrylamido groups, which contribute to its specific reactivity and potential as an enzyme inhibitor .

Properties

CAS No.

19160-19-1

Molecular Formula

C15H11FN2O5S

Molecular Weight

350.3 g/mol

IUPAC Name

3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H11FN2O5S/c16-24(22,23)14-3-1-2-12(10-14)17-15(19)9-6-11-4-7-13(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+

InChI Key

MPAPXMJODIIRIM-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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